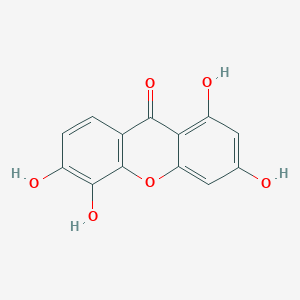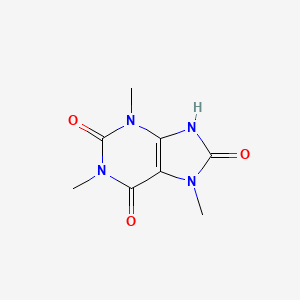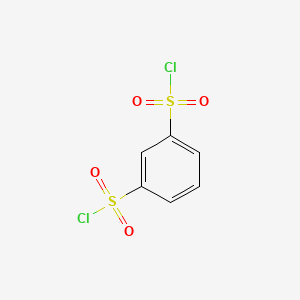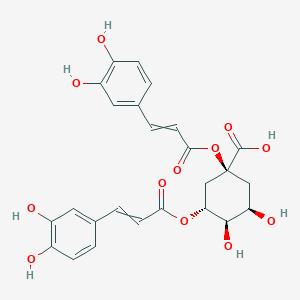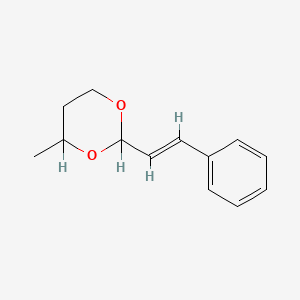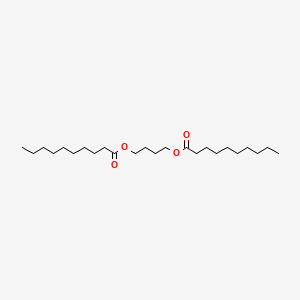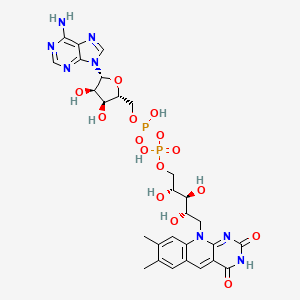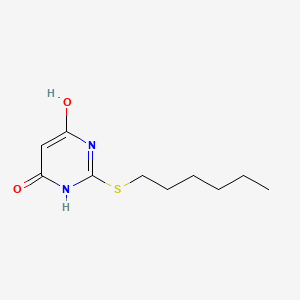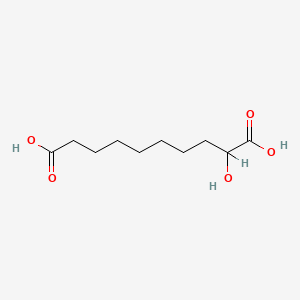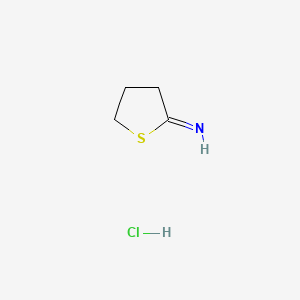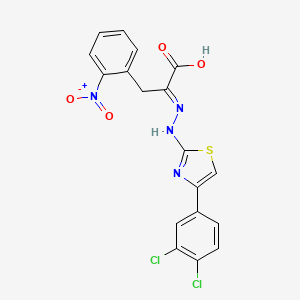
4egi-1
Descripción general
Descripción
4EGI-1 es un compuesto químico sintético conocido por su capacidad para interferir con el crecimiento de ciertos tipos de células cancerosas in vitro. Su mecanismo de acción implica la interrupción de la unión de proteínas de factor de iniciación celular involucradas en la traducción del ácido ribonucleico mensajero (ARNm) transcrito en el ribosoma . Este compuesto ha captado una atención significativa en el campo de la investigación del cáncer debido a sus posibles aplicaciones terapéuticas.
Aplicaciones Científicas De Investigación
4EGI-1 tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología y la medicina:
Química: Se utiliza como un compuesto modelo para estudiar las interacciones entre moléculas pequeñas y proteínas, particularmente en el contexto de la iniciación de la traducción.
Biología: this compound se emplea para investigar los mecanismos de la síntesis de proteínas y la regulación de la expresión genética a nivel de traducción.
Medicina: El compuesto ha mostrado promesa como agente anticancerígeno, con estudios que demuestran su capacidad para inhibir el crecimiento de varias líneas celulares cancerosas, incluyendo el cáncer de mama y la leucemia
Mecanismo De Acción
El mecanismo de acción de 4EGI-1 implica su interacción con el factor de iniciación eucariota 4E (eIF4E). Al unirse a eIF4E, this compound evita la asociación de eIF4E con eIF4G, otro factor de iniciación. Esta interrupción inhibe la formación del complejo eIF4F, que es esencial para la iniciación de la traducción. Como resultado, la traducción del ARNm a proteínas se ve afectada, lo que lleva a una reducción de la síntesis de proteínas y a la inhibición del crecimiento de las células cancerosas . Los objetivos moleculares y las vías involucradas incluyen la vía mTOR, que regula la actividad de las proteínas de unión a eIF4E (4E-BP) y su interacción con eIF4E .
Métodos De Preparación
La síntesis de 4EGI-1 involucra varios pasos. La ruta sintética clave incluye la formación de un anillo de tiazol y la posterior unión de un grupo diclorofenilo. Las condiciones de reacción típicamente involucran el uso de disolventes como el dimetilsulfóxido (DMSO) y catalizadores para facilitar la formación del producto deseado .
Análisis De Reacciones Químicas
4EGI-1 se somete a diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción puede alterar los grupos funcionales presentes en el compuesto, afectando potencialmente su actividad biológica.
Reducción: Las reacciones de reducción pueden modificar el grupo nitro presente en this compound, dando lugar a diferentes derivados.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados, pero a menudo incluyen versiones modificadas del compuesto original con actividades biológicas alteradas .
Comparación Con Compuestos Similares
4EGI-1 es único en su capacidad para dirigirse específicamente a la interacción eIF4E-eIF4G. Compuestos similares incluyen:
4E-BP1: Una proteína natural que inhibe la interacción eIF4E-eIF4G compitiendo por el mismo sitio de unión en eIF4E.
This compound destaca por su doble actividad de inhibir la formación del complejo eIF4E-eIF4G y mejorar la unión de 4E-BP1, convirtiéndolo en un potente inhibidor de la iniciación de la traducción y un candidato prometedor para la terapia contra el cáncer .
Propiedades
IUPAC Name |
(2E)-2-[[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene]-3-(2-nitrophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N4O4S/c19-12-6-5-10(7-13(12)20)15-9-29-18(21-15)23-22-14(17(25)26)8-11-3-1-2-4-16(11)24(27)28/h1-7,9H,8H2,(H,21,23)(H,25,26)/b22-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFRKRECSIYXARE-HYARGMPZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=NNC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C/C(=N\NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)/C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


